1-[3-(Chloromethyl)phenyl]imidazole
Overview
Description
“1-[3-(Chloromethyl)phenyl]imidazole” is a type of imidazole-based compound . Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It exhibits various pharmacological activities and has a wide range of uses in medicinal chemistry .
Synthesis Analysis
Imidazole and its derivatives are synthesized using a variety of methods . One common method involves the use of glyoxal and formaldehyde in ammonia . Another method involves the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .Chemical Reactions Analysis
Imidazole derivatives are prepared by various chemical reactions . For example, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .Mechanism of Action
Future Directions
Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDOQRFQFRZGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Chloromethyl)phenyl]imidazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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